![molecular formula C17H14BrN5O3S B2632914 3-(4-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide CAS No. 1179492-23-9](/img/structure/B2632914.png)
3-(4-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These are heterocyclic compounds that have been studied for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a triazole ring fused with a thiadiazine ring, which is a common structural feature in this class of compounds .Aplicaciones Científicas De Investigación
Antitumor Activity
This compound and its derivatives have shown promising antineoplastic activity against a wide range of cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. The synthesis involved interaction of 4-amino-5-R-4H-1,2,4-triazole-3-thiols with 4-methoxyphenacyl bromide, leading to compounds that exhibit high levels of antitumor activity, particularly against MDA-MB-468 breast cancer cells (Yanchenko, Fedchenkova, & Demchenko, 2020).
Antimicrobial Activity
Several studies have been conducted on the antimicrobial evaluation of 1,2,4-triazolo[3,4-b][1,3,4] thiadiazine derivatives, including compounds synthesized by condensing 4-amino-5-(3,4-dialkoxyphenyl)-4H-[1,2,4]-triazole-3-thiol with various aromatic carboxylic acids. Some of these compounds exhibited promising antimicrobial activity, suggesting their potential as antifungal agents (Sahu, Ganguly, & Kaushik, 2014).
Structural and Molecular Studies
Structural studies of novel 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine derivatives have been carried out to understand their analgesic-anti-inflammatory activities. These studies included synthesis, characterization by IR, 1H-NMR, and mass spectroscopic techniques, and investigation of their structures and molecular packings by X-ray single crystal diffraction (Kaynak, Aytaç, & Tozkoparan, 2010).
Synthesis Methods
Research has also focused on the development of effective synthesis methods for 7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines. This includes a method based on condensation reactions between aryl(hetaryl) α-bromo ketones and thiocarbohydrazide, followed by treatment with ortho esters in the presence of trifluoroacetic acid (Kulikov et al., 2018).
Biological Activities
The compound and its derivatives have been evaluated for various biological activities, including antibacterial, antiviral, and anthelmintic activities. For instance, novel 3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines were synthesized and screened for their tubulin inhibitory effects as potential anticancer agents, showing significant antiproliferative activities against cancer cell lines (Xu et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3S.BrH/c1-25-14-8-4-12(5-9-14)16-18-19-17-21(16)20-15(10-26-17)11-2-6-13(7-3-11)22(23)24;/h2-9H,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDZFLPPZYNMNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)[N+](=O)[O-].Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2632834.png)
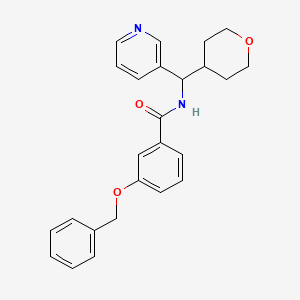
![2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2632836.png)
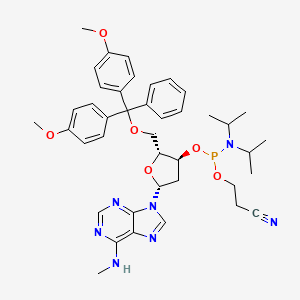
![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2632838.png)
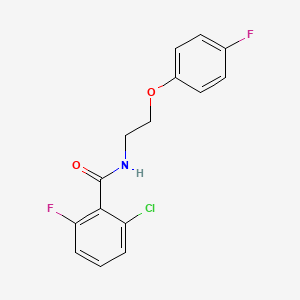
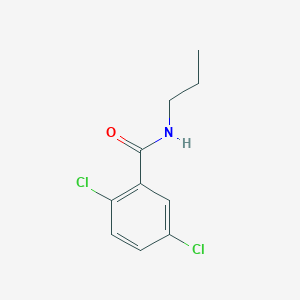

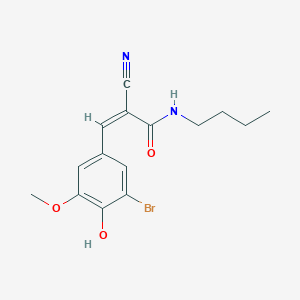
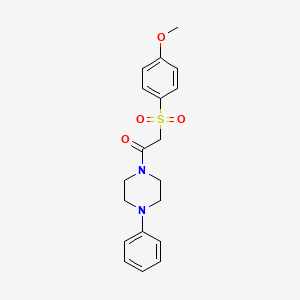
![N-[5-acetyl-1-[(4-chlorophenyl)methyl]-6-methyl-2-oxopyridin-3-yl]-4-chlorobenzamide](/img/structure/B2632849.png)
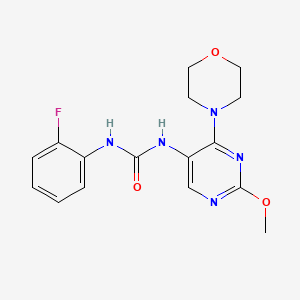
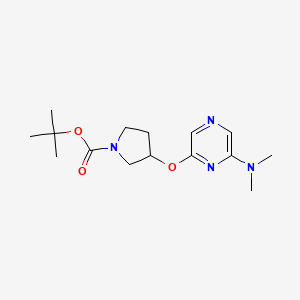
![[3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]imidazol-4-yl]methanol](/img/structure/B2632854.png)